

Mass Spectrometry Analysis of Cortisone Metabolites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

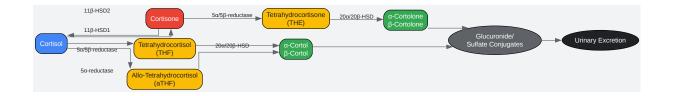
Introduction

Cortisone, a synthetic glucocorticoid, and its endogenous counterpart, cortisol, are crucial steroid hormones involved in a wide range of physiological processes, including metabolism, inflammation, and immune response. The analysis of cortisone and its metabolites is paramount in clinical diagnostics, doping control, and pharmaceutical research to understand adrenal function, diagnose disorders, and assess the pharmacokinetics of glucocorticoid drugs. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroids due to its high selectivity, sensitivity, and specificity, overcoming the limitations of traditional immunoassays.[1][2] This document provides detailed application notes and protocols for the mass spectrometry analysis of cortisone metabolites.

Metabolic Pathway of Cortisone

Cortisone is the inactive metabolite of the active glucocorticoid cortisol. The reversible conversion between cortisol and cortisone is a key regulatory step in glucocorticoid action at the tissue level, primarily catalyzed by the enzyme 11β -hydroxysteroid dehydrogenase (11β -HSD).[3][4] 11β -HSD exists in two isoforms: 11β -HSD1, which primarily converts cortisone to cortisol (activation), and 11β -HSD2, which inactivates cortisol by converting it to cortisone.[3] Further metabolism of cortisone and cortisol involves reduction of the A-ring and the C20-keto group, followed by conjugation with glucuronic acid or sulfate to form water-soluble metabolites that are excreted in the urine.[5]





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Caption: Metabolic pathway of Cortisone and Cortisol.

Quantitative Data Summary

The following tables summarize the quantitative data for cortisone and its related metabolites in human plasma and urine, as determined by LC-MS/MS. These values can serve as a reference for clinical research and drug development.

Table 1: Concentration of Cortisone and Cortisol in Human Plasma

Analyte	Concentration Range (ng/mL)	Mean Concentration (ng/mL)	Biological Matrix	Citation(s)
Cortisone	2.5 - 50	30.5 ± 10.7	Serum	[6]
Cortisol	50 - 250	133.9 ± 63.7	Serum	[6]
Cortisone	Not Specified	36.0 ± 3.56	Adrenal Vein Serum	[7]
Cortisol	Not Specified	982.9 ± 227.8	Adrenal Vein Serum	[7]

Table 2: Concentration of Cortisone and Cortisol Metabolites in Human Urine (24-hour collection)



Analyte	Concentration Range (ng/mL)	Mean Concentration (ng/mL)	Biological Matrix	Citation(s)
Cortisone	2 - 1000	Not Specified	Urine	[8]
Cortisol	2 - 1000	Not Specified	Urine	[8]
Tetrahydrocortiso ne (THE)	Not Specified	Not Specified	Urine	[5]
Tetrahydrocortiso	Not Specified	Not Specified	Urine	[5]
α-Cortolone	Not Specified	Not Specified	Urine	[5]

Experimental Protocols

Protocol 1: Analysis of Cortisone and Cortisol in Human Urine by LC-MS/MS

This protocol describes a "dilute-and-shoot" method for the rapid and accurate analysis of urinary free cortisol and cortisone.[2][9]

- 1. Sample Preparation
- Objective: To prepare urine samples for LC-MS/MS analysis with minimal matrix effects.
- Materials:
 - Human urine samples
 - Internal Standard (IS) solution (e.g., d4-Cortisol, d8-Cortisone)
 - Acetonitrile (ACN), LC-MS grade
 - Water, LC-MS grade
 - Microcentrifuge tubes (1.5 mL)



- Vortex mixer
- Centrifuge
- Procedure:
 - Thaw frozen urine samples at room temperature.
 - Vortex each sample for 10 seconds to ensure homogeneity.
 - Centrifuge the urine samples at 4000 x g for 5 minutes to pellet any particulate matter.
 - \circ In a clean microcentrifuge tube, combine 100 μL of the urine supernatant with 300 μL of ACN containing the internal standards.
 - Vortex the mixture for 10 seconds to precipitate proteins.
 - Centrifuge at 10,000 x g for 5 minutes.
 - Transfer 200 μL of the supernatant to a clean autosampler vial.
 - Add 600 μL of LC-MS grade water to the vial.
 - Cap the vial and vortex briefly. The sample is now ready for injection.[8]
- 2. LC-MS/MS Analysis
- Objective: To chromatographically separate and quantify cortisone and cortisol.
- Instrumentation:
 - UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- LC Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 μm)
 - o Mobile Phase A: 0.1% Formic acid in water



- Mobile Phase B: 0.1% Formic acid in methanol
- Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for reequilibration.
- Flow Rate: 0.4 mL/min
- Injection Volume: 10 μL
- Column Temperature: 40 °C
- MS/MS Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Acquisition Mode: Multiple Reaction Monitoring (MRM)
 - MRM Transitions:
 - Cortisone: Precursor ion (Q1) -> Product ion (Q3)
 - Cortisol: Precursor ion (Q1) -> Product ion (Q3)
 - d4-Cortisol (IS): Precursor ion (Q1) -> Product ion (Q3)
 - d8-Cortisone (IS): Precursor ion (Q1) -> Product ion (Q3) (Note: Specific MRM transitions should be optimized for the instrument being used.)

Protocol 2: Analysis of Cortisone and Cortisol in Human Plasma/Serum by LC-MS/MS using Supported Liquid Extraction (SLE)

This protocol provides a robust method for the extraction and quantification of cortisone and cortisol from plasma or serum using supported liquid extraction.[9]

1. Sample Preparation



 Objective: To efficiently extract steroids from plasma/serum while removing phospholipids and proteins.

Materials:

- Human plasma/serum samples
- Internal Standard (IS) working solution
- Acetonitrile (ACN), LC-MS grade
- Methyl tert-butyl ether (MTBE), LC-MS grade
- Methanol, LC-MS grade
- Water, LC-MS grade
- 96-well Supported Liquid Extraction (SLE) plate
- 96-well collection plate
- Plate sealer
- Centrifuge with 96-well plate carriers
- Nitrogen evaporator

Procedure:

- Thaw plasma/serum samples and internal standard working solution on ice.
- Vortex each to ensure homogeneity.
- $\circ~$ In a 96-well plate, aliquot 100 μL of each plasma/serum sample, calibrator, and quality control sample.
- $\circ~$ Add 10 μL of the internal standard working solution to each well.



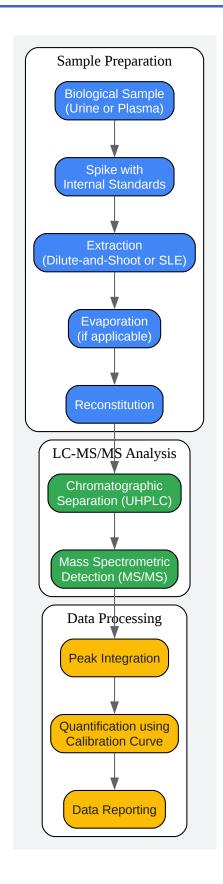
- $\circ\,$ Add 200 μL of ACN to each well to precipitate proteins. Mix thoroughly by vortexing for 1 minute.
- Load the entire contents of each well onto the 96-well SLE plate.
- Allow the samples to absorb into the sorbent for 5 minutes.
- Place a 96-well collection plate underneath the SLE plate.
- Add 1 mL of MTBE to each well of the SLE plate and allow it to percolate through by gravity.
- Evaporate the eluate in the collection plate to dryness under a gentle stream of nitrogen at 45°C.
- Reconstitute the dried extract in 100 μL of 50:50 (v/v) methanol/water.
- Seal the plate and vortex for 1 minute. The plate is now ready for LC-MS/MS analysis.[9]

2. LC-MS/MS Analysis

 The LC-MS/MS conditions would be similar to those described in Protocol 1, with potential minor adjustments to the gradient to optimize separation for the cleaner extracted samples.

Experimental Workflow Diagram





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Caption: General workflow for LC-MS/MS analysis of cortisone metabolites.



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- To cite this document: BenchChem. [Mass Spectrometry Analysis of Cortisone Metabolites: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1230984#mass-spectrometry-analysis-of-cutisone-metabolites]

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